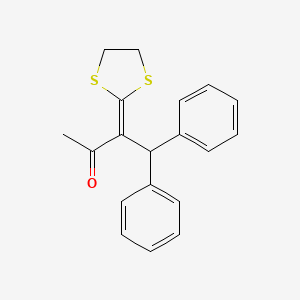
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is an organic compound that features a unique structure with a dithiolane ring and a diphenylbutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one typically involves the reaction of 4,4-diphenylbutan-2-one with 1,2-dithiolane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dithiolane ring. Common reagents used in this synthesis include carbon disulfide and propargyl bromide, with triethylamine as a base .
Industrial Production Methods
the principles of green chemistry, such as solvent-free synthesis and the use of environmentally friendly reagents, are often applied to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolane derivatives
Aplicaciones Científicas De Investigación
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is not fully understood. it is believed to interact with various molecular targets through its dithiolane ring and carbonyl group. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with similar dithiolane and dithiane rings.
N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide: Another compound featuring a dithiolane ring.
Uniqueness
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is unique due to its combination of a dithiolane ring and a diphenylbutanone moiety.
Propiedades
Número CAS |
925208-20-4 |
|---|---|
Fórmula molecular |
C19H18OS2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
3-(1,3-dithiolan-2-ylidene)-4,4-diphenylbutan-2-one |
InChI |
InChI=1S/C19H18OS2/c1-14(20)17(19-21-12-13-22-19)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18H,12-13H2,1H3 |
Clave InChI |
YWIROEFSTYUZCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C1SCCS1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


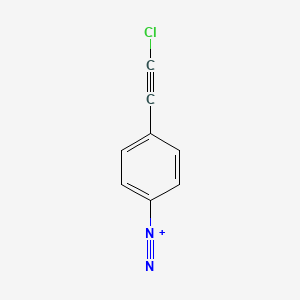


![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)
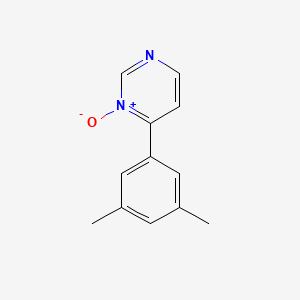
![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
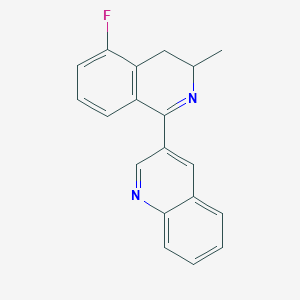
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
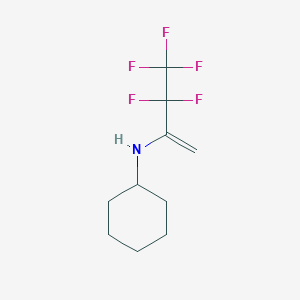
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)

